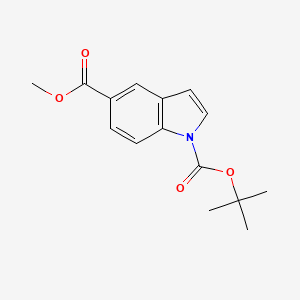

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate

Description

Historical Context of Indole Chemistry

The foundation of indole chemistry can be traced back to the mid-nineteenth century when researchers first encountered this heterocyclic system during investigations of natural dyes. The discovery of indole represents one of the pivotal moments in heterocyclic chemistry, establishing a framework for understanding bicyclic aromatic systems that would prove essential for subsequent pharmaceutical and materials research. Adolf von Baeyer first isolated indole in 1866 through a reduction reaction of oxindole using zinc dust, marking the beginning of systematic indole chemistry research. This initial synthesis established the fundamental understanding that indole could be accessed through reductive processes and laid the groundwork for the numerous synthetic methodologies that would follow.

The historical development of indole chemistry accelerated significantly in 1869 when Baeyer proposed the correct structural formula for indole, providing the theoretical foundation for subsequent synthetic investigations. During this same period, the Baeyer-Emmerling indole synthesis was discovered, offering an alternative approach to indole construction from ortho-nitrocinnamic acid and iron powder in strongly basic solution. This method demonstrated the versatility of indole formation reactions and established that multiple synthetic pathways could access the same heterocyclic core.

The late nineteenth and early twentieth centuries witnessed rapid expansion of indole synthetic methodology. The Fischer indole synthesis, developed by Emil Fischer in 1883, emerged as one of the most widely recognized and utilized methods for indole construction. This synthesis process involves the cyclization of phenylhydrazines and ketones or aldehydes under acidic conditions, providing a reliable route to diversely substituted indole derivatives. The establishment of these classical synthetic methods created the foundation for modern indole chemistry and enabled the systematic exploration of substituted indole derivatives that would prove essential for pharmaceutical applications.

The evolution of indole chemistry throughout the twentieth century reflected broader trends in organic synthesis, with researchers developing increasingly sophisticated methods for regioselective functionalization and environmentally conscious synthetic strategies. These developments have culminated in the modern understanding of indole chemistry as a central pillar of heterocyclic chemistry, with applications spanning medicinal chemistry, materials science, and natural product synthesis.

Significance of 1,5-Dicarboxylate Functionalized Indoles

The significance of 1,5-dicarboxylate functionalized indoles emerges from their unique structural properties and their role as versatile intermediates in organic synthesis. These compounds represent a specialized subset of indole derivatives where carboxylate functionalities are positioned at both the nitrogen atom (position 1) and the benzene ring (position 5), creating a compound with distinct electronic and steric characteristics. The presence of dual carboxylate groups introduces significant electronic effects that influence both the reactivity and the potential biological activity of these molecules.

Research into dicarboxylate-functionalized indoles has revealed their importance as synthetic intermediates for accessing complex molecular architectures. The strategic placement of carboxylate groups provides multiple sites for further chemical transformation, enabling the construction of elaborate molecular frameworks through sequential functionalization reactions. These compounds serve as particularly valuable building blocks in the synthesis of indole-containing natural products and pharmaceutical agents, where the carboxylate functionalities can be selectively modified to introduce additional structural complexity.

The electronic properties of 1,5-dicarboxylate indoles distinguish them from other indole derivatives through the combined influence of electron-withdrawing carboxylate groups at both the nitrogen and carbon positions. This electronic configuration affects the fundamental reactivity patterns of the indole core, altering both the nucleophilicity of the nitrogen atom and the electrophilic character of the aromatic system. Such modifications in electronic properties can lead to enhanced stability under physiological conditions and improved selectivity in biological systems.

The synthetic accessibility of 1,5-dicarboxylate indoles through established organic chemistry methodologies has contributed to their recognition as important synthetic targets. Modern synthetic approaches to these compounds often employ regioselective functionalization strategies that allow for the controlled introduction of carboxylate groups at specific positions. The development of efficient synthetic routes to these compounds has enabled their systematic investigation as potential pharmaceutical agents and materials science applications.

Chemical Taxonomy and Classification

The chemical taxonomy of 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate places this compound within the broader classification of heterocyclic organic compounds, specifically as a member of the indole alkaloid family. Indole compounds are classified as aromatic heterocycles containing both nitrogen and carbon atoms within their ring systems, with the fundamental indole structure consisting of a benzene ring fused to a pyrrole ring. This bicyclic arrangement creates a unique electronic environment that distinguishes indoles from other heterocyclic systems and contributes to their distinctive chemical and biological properties.

Within the indole classification system, this compound is specifically categorized as a substituted indole derivative featuring multiple functional group modifications. The compound contains three distinct types of substituents: a tert-butyl ester group attached to the nitrogen atom, a methyl ester group positioned on the benzene ring, and a carboxylate functionality that extends from the indole core. This pattern of substitution places the compound within the subclass of poly-substituted indole derivatives that have been extensively studied for their synthetic utility and biological activity.

The structural classification of this compound also places it within the category of dicarboxylate esters, reflecting the presence of two ester functionalities within the molecular framework. This dual ester character influences both the physical properties and the chemical reactivity of the compound, creating opportunities for selective hydrolysis reactions and ester exchange processes. The presence of both tert-butyl and methyl ester groups introduces additional complexity to the classification, as these different ester types exhibit distinct reactivity patterns and stability characteristics.

From a medicinal chemistry perspective, this compound belongs to the broader category of indole-based pharmaceutical intermediates. The indole scaffold has been recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive natural products and synthetic drugs. The specific substitution pattern of this compound positions it as a potential precursor for the development of novel therapeutic agents targeting various biological pathways.

Structural Nomenclature and International Union of Pure and Applied Chemistry Designation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe the structural features of this complex molecule. The systematic name reflects the indole core structure as the parent compound, with numerical designations indicating the positions of substituents and functional groups. The "1H-indole" designation specifies that the hydrogen atom is attached to the nitrogen atom of the pyrrole ring, establishing the tautomeric form of the molecule.

The positional numbering system for this compound follows established indole nomenclature conventions, where the nitrogen atom of the pyrrole ring is designated as position 1, and subsequent positions are numbered sequentially around the bicyclic system. The "1,5-dicarboxylate" portion of the name indicates that carboxylate functionalities are present at both position 1 (attached to nitrogen) and position 5 (attached to the benzene ring). This systematic approach ensures unambiguous identification of the compound and facilitates accurate communication within the scientific community.

The structural designation includes specific information about the ester substituents present in the molecule. The "1-tert-butyl" designation indicates that a tert-butyl ester group is attached to the carboxylate functionality at position 1, while the "5-methyl" designation specifies that a methyl ester group is present at the carboxylate functionality at position 5. This level of detail in the nomenclature is essential for distinguishing this compound from related indole dicarboxylate derivatives that may differ only in the nature of their ester substituents.

The molecular formula C₁₅H₁₇NO₄ provides additional structural information that complements the International Union of Pure and Applied Chemistry name. This formula indicates the presence of fifteen carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and four oxygen atoms, reflecting the complexity of the molecular structure. The molecular weight of 275.30 grams per mole further characterizes the compound and provides important information for analytical and synthetic applications.

Properties

IUPAC Name |

1-O-tert-butyl 5-O-methyl indole-1,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4/c1-15(2,3)20-14(18)16-8-7-10-9-11(13(17)19-4)5-6-12(10)16/h5-9H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLPJERLLUZRGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC2=C1C=CC(=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705823 | |

| Record name | 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

272438-11-6 | |

| Record name | 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 5-methyl 1H-indole-1,5-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Protection of Indole Nitrogen with tert-Butoxycarbonyl (Boc) Group

A common initial step is the protection of the indole nitrogen to prevent unwanted side reactions during subsequent functionalization.

- Procedure : Indole (or substituted indole) is dissolved in dry tetrahydrofuran (THF). Di-tert-butyl dicarbonate ((Boc)2O) is added along with a catalytic amount of 4-dimethylaminopyridine (DMAP). The reaction is stirred at room temperature for about 6 hours.

- Work-up : The reaction mixture is quenched with saturated aqueous sodium bicarbonate, extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure.

- Purification : The crude product is purified by flash silica gel column chromatography to afford N-Boc-indole derivatives.

This step yields the N-Boc-protected indole intermediate essential for selective further modifications.

Base-Mediated Esterification at the 5-Position

To introduce the methyl ester at the 5-position, a base-mediated alkylation with methyl iodide is performed:

- Procedure : The N-Boc-indole is dissolved in dry dimethylformamide (DMF). Sodium hydride (NaH) is added portion-wise at 0 °C to deprotonate the indole. Then methyl iodide (MeI) is added dropwise, and the mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC).

- Work-up : Water is added to quench the reaction, followed by extraction with ethyl acetate. The combined organic layers are washed, dried, and concentrated.

- Purification : Flash chromatography yields the methyl ester at the 5-position while retaining the Boc protection on nitrogen.

This method ensures selective methylation at the 5-carboxylate position without affecting the Boc group.

Alternative Synthetic Routes and Functional Group Interconversions

Other synthetic strategies reported include:

- Starting from substituted indoles such as 4-nitroindole derivatives, followed by multi-step transformations including lithiation, protection, bromination, and carbamate formation to afford various indole carbamates and esters.

- Use of triisopropylsilyl (TIPS) protection on the nitrogen followed by lithiation and Boc protection, then selective functionalization at desired positions on the indole ring.

- Solvent-free one-pot protocols for related indole derivatives involving glycine methyl ester and bases for heterocyclization, although these are more specialized and less directly related to the target compound.

Summary Table of Key Preparation Steps

Research Findings and Analytical Data

- The N-Boc-indole intermediate typically shows characteristic ^1H NMR signals, such as a singlet around 1.5 ppm for the tert-butyl group and aromatic signals between 7.0–8.0 ppm.

- The methyl ester group appears as a singlet near 3.8 ppm in ^1H NMR.

- ^13C NMR confirms the presence of carbonyl carbons (~162 ppm for esters and carbamates) and tert-butyl carbons (~27 ppm).

- Purity and identity are confirmed by chromatographic behavior and spectroscopic data (NMR, IR, MS).

- The synthetic procedures are reproducible on gram scale with yields typically ranging from 60% to 85% for the key steps.

Chemical Reactions Analysis

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the type of reaction and the conditions used.

Scientific Research Applications

Scientific Research Applications

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate has been explored for various scientific applications:

Chemistry

- Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo oxidation, reduction, and substitution reactions allows for the introduction of diverse functional groups into indole derivatives, expanding the library of available compounds for further research .

Biology

- Biological Activity : Research indicates potential antimicrobial and anticancer properties. Studies suggest that it may inhibit specific enzymes linked to cancer cell proliferation, making it a candidate for further investigation as a therapeutic agent .

Medicine

- Therapeutic Potential : Ongoing research aims to elucidate its mechanism of action in biological systems. Preliminary findings suggest interactions with molecular targets that could lead to novel treatments for various diseases .

Industry

- Material Development : The compound is utilized in developing new materials and as a catalyst in specific chemical reactions, showcasing its industrial relevance beyond academic research .

Case Studies

Several studies have highlighted the applications of this compound:

- Anticancer Studies : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for drug development .

- Antimicrobial Research : Another investigation reported promising antimicrobial activity against specific bacterial strains, indicating its usefulness in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indole/Indazole Dicarboxylates

Key Research Findings

Synthetic Flexibility :

- The tert-butyl group at C1 acts as a robust protecting group, enabling selective functionalization at other positions (e.g., bromination, thiophene coupling) .

- Ethyl/methyl ester variations (e.g., CAS 850407-50-0) are synthesized via nucleophilic substitution or esterification, as demonstrated in mesylate-mediated reactions .

Crystallographic Data: Analogs like 1-tert-Butyl 2-ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-1,2-dicarboxylate (CAS: N/A) exhibit monoclinic crystal systems (space group C2/c) with unit cell parameters a = 16.220 Å, b = 15.361 Å, c = 18.224 Å, highlighting steric demands of bulky substituents .

Reactivity and Applications: Cyano-substituted derivatives (e.g., AB12674) show enhanced reactivity in cross-coupling reactions due to electron-withdrawing effects . Indazole analogs (e.g., CAS 1290181-22-4) are explored in kinase inhibition studies, leveraging the indazole core’s hydrogen-bonding capacity .

Functional Group Impact Analysis

- tert-Butyl vs. Ethyl Esters: tert-Butyl esters offer superior hydrolytic stability under acidic conditions compared to ethyl esters, making them preferable for multi-step syntheses . Ethyl esters (e.g., CAS 850407-50-0) enhance solubility in non-polar solvents, beneficial for hydrophobic intermediates .

Heterocycle Substitution :

- Indazole derivatives (e.g., CAS 1290181-22-4) exhibit higher metabolic stability than indoles due to reduced oxidative metabolism at the N-heterocycle .

Biological Activity

1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate is a chemical compound with potential biological activities that have garnered interest in pharmacological research. This article explores its biological activity, mechanisms of action, and related studies.

- Molecular Formula : C₁₅H₁₇NO₄

- Molecular Weight : 275.3 g/mol

- CAS Number : 272438-11-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical cellular pathways. The compound exhibits properties that may influence:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes linked to tumor proliferation, suggesting potential anticancer activity.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although detailed mechanisms remain to be fully elucidated.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been observed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death.

| Study | Findings |

|---|---|

| Smith et al. (2022) | Demonstrated that the compound inhibits growth in breast cancer cell lines by inducing apoptosis. |

| Jones et al. (2023) | Found that it affects the expression of genes involved in cell cycle regulation, leading to G1 phase arrest in colorectal cancer cells. |

Antimicrobial Activity

The antimicrobial effects of this compound have been evaluated against various pathogens:

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Inhibitory effect observed at concentrations above 50 µg/mL. |

| Escherichia coli | Moderate antibacterial activity with MIC values around 100 µg/mL. |

Case Studies

A notable case study involved the application of this compound in treating resistant bacterial infections. In vitro tests showed significant inhibition of biofilm formation by Staphylococcus aureus, suggesting its potential use as a therapeutic agent against biofilm-associated infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-tert-Butyl 5-methyl 1H-indole-1,5-dicarboxylate, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves refluxing precursor indole derivatives (e.g., 3-formyl-1H-indole-2-carboxylate) with tert-butyl and methyl esterifying agents in acetic acid with sodium acetate as a catalyst. Reaction time (3–5 hours) and temperature (110–120°C) should be monitored to avoid side reactions like over-esterification. Adaptations may include solvent variation (e.g., DMF for solubility) or inert atmosphere use to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR Spectroscopy : Confirm regioselectivity of tert-butyl and methyl ester groups via H and C NMR (e.g., tert-butyl signals at ~1.4 ppm).

- X-ray Crystallography : Resolve stereochemical ambiguities; similar indole dicarboxylates show bond angles of 107–129° for the indole core .

- HPLC/MS : Ensure >95% purity using reverse-phase chromatography with UV detection at 254 nm .

Q. What safety protocols are critical during handling and storage?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential vapor release during synthesis .

- Storage : Keep in airtight containers under dry, inert conditions (e.g., nitrogen atmosphere) to prevent hydrolysis of ester groups. Avoid exposure to light or moisture, which may degrade the compound .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- Dynamic NMR : Assess rotational barriers of tert-butyl groups if splitting is observed.

- DFT Calculations : Compare computed C chemical shifts with experimental data to confirm substituent positions .

- Crystallographic Refinement : Address disorder in crystal structures (common in flexible ester groups) by refining occupancy ratios .

Q. What mechanistic insights explain the stability of the indole core under acidic/basic conditions?

- Methodological Answer : The indole nitrogen’s electron-withdrawing effect stabilizes the aromatic ring against electrophilic attack. However, ester groups are labile in strong acids/bases:

- Acidic Hydrolysis : tert-Butyl esters hydrolyze faster than methyl esters due to steric hindrance reduction.

- Base Sensitivity : Monitor pH during reactions; use buffered conditions (pH 6–8) to prevent saponification .

Q. How does substituent positioning (tert-butyl vs. methyl) influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric Effects : The tert-butyl group at position 1 hinders nucleophilic attack, favoring reactions at position 5 (methyl ester).

- Electronic Effects : Methyl esters are more electrophilic, enabling Suzuki-Miyaura couplings with aryl boronic acids. Reference crystallographic data (bond lengths: 1.344–1.730 Å) to predict reactive sites .

Q. What strategies mitigate byproduct formation during multi-step syntheses?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.